molecular formula C16H15N3O3 B4555799 1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4555799
M. Wt: 297.31 g/mol
InChI Key: RAYIQKYITJRNBC-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.11134135 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study presented a concise route for synthesizing novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their structures through spectral techniques and computational methods. This research underscores the utility of pyrido[2,3-d]pyrimidine derivatives in developing materials with specific electronic and optical properties, evidenced by detailed NBO, MEP, and HOMO-LUMO gap analyses (Ashraf et al., 2019).

Antiviral and Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives have been evaluated for their potential in medical applications, particularly for their antiviral and antimicrobial properties. For instance, certain derivatives have shown marked inhibitory effects on retrovirus replication, offering a promising avenue for developing novel antiretroviral therapies (Hocková et al., 2003).

Chemical Nuclease Activity and Cytotoxicity

The synthesis of Cu(II) 2,2'-bipyridyl complexes of certain pyrido[2,3-d]pyrimidine derivatives and their evaluation for chemical nuclease activity and cytotoxicity against cancer cells underscore their potential in cancer therapy. This research demonstrates the role of these derivatives in designing compounds with specific biological activities (Dixit et al., 2011).

Inhibition of Phosphodiesterase Enzymes

Studies on pyrido[2,3-d]pyrimidine derivatives as inhibitors of cAMP phosphodiesterase enzymes highlight their potential in developing new therapeutic agents for diseases associated with cyclic AMP levels. This research adds to the understanding of enzyme inhibition by these derivatives, potentially leading to new drugs for cardiovascular diseases, neurological disorders, and other conditions (Novinson et al., 1975).

Urease Inhibition

The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives for urease inhibition activity demonstrate their potential in treating diseases related to urease, such as gastric infections and urolithiasis. This area of research is crucial for developing novel inhibitors that can be used as therapeutic agents (Rauf et al., 2010).

Properties

IUPAC Name

1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-10-9-19-14-13(15(20)18-16(19)21)12(7-8-17-14)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIQKYITJRNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.